Flavor Potency: ~10-Fold Lower Usage Concentration of Methyl 2-Hexenoate vs Methyl 3-Hexenoate
Methyl 2-hexenoate demonstrates approximately 10-fold higher flavor potency than its positional isomer methyl 3-hexenoate. The recommended usage level for methyl 2-hexenoate in finished food products is 0.05 to 0.1 ppm [1], whereas methyl 3-hexenoate is recommended at 0.1 to 1 ppm [2]. This 10-fold difference in effective concentration is directly attributable to the conjugated α,β-unsaturated ester system of the 2-isomer, which enhances its olfactory impact. For procurement, this translates to a proportional reduction in the quantity of material required per unit of finished product.
| Evidence Dimension | Recommended flavor usage concentration in finished food product |
|---|---|
| Target Compound Data | 0.05–0.1 ppm |
| Comparator Or Baseline | Methyl 3-hexenoate (CAS 2396-78-3): 0.1–1 ppm |
| Quantified Difference | Approximately 10-fold lower usage concentration for methyl 2-hexenoate (median ratio ~10:1) |
| Conditions | Finished food product flavoring under FEMA GRAS usage guidelines; data from ChemicalBook and Bedoukian Research technical documentation |
Why This Matters
A 10-fold potency advantage directly reduces procurement volume, inventory carrying costs, and per-unit flavoring expense, making methyl 2-hexenoate the economically preferential choice for industrial flavor formulations requiring a green-fruity-pineapple topnote.
- [1] ChemicalBook. (n.d.). Methyl 2-hexenoate (CAS 2396-77-2). Retrieved from https://www.chemicalbook.cn/CASEN_2396-77-2.htm View Source
- [2] Bedoukian Research, Inc. (n.d.). Methyl 3-hexenoate — Flavor Use. Retrieved from https://search.bedoukian.com View Source
